molecular formula C28H18F2N2O B4563005 (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone

(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone

Cat. No.: B4563005
M. Wt: 436.5 g/mol
InChI Key: JVKZCKWQRBAWMC-UHFFFAOYSA-N
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Description

(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone is a complex organic compound featuring multiple aromatic rings and fluorine atoms

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its fluorinated aromatic rings enhance its binding affinity to certain enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with phenylglyoxal to yield the imidazole core. The final step involves the Friedel-Crafts acylation of the imidazole derivative with 4-fluorobenzoyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring plays a crucial role in its activity by facilitating interactions with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
  • (4-bromophenyl)-[4-[2-(3-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
  • (4-iodophenyl)-[4-[2-(3-iodophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone

Uniqueness

The presence of fluorine atoms in (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its halogenated analogs, which may not exhibit the same level of efficacy or stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F2N2O/c29-23-15-13-21(14-16-23)27(33)20-11-9-19(10-12-20)26-25(18-5-2-1-3-6-18)31-28(32-26)22-7-4-8-24(30)17-22/h1-17H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKZCKWQRBAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Reactant of Route 3
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Reactant of Route 4
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Reactant of Route 5
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Reactant of Route 6
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone

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